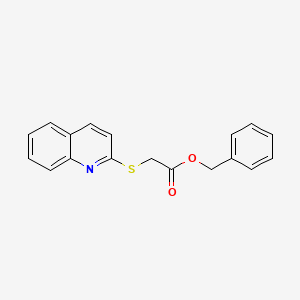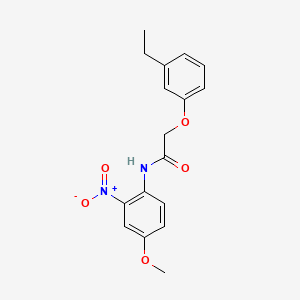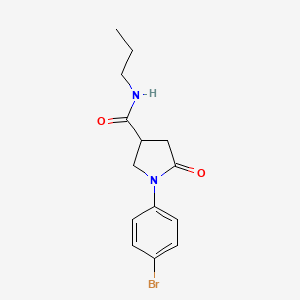
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, also known as IMI-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the inhibition of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide also inhibits the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of mood and movement.
Biochemical and Physiological Effects:
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide in lab experiments is its neuroprotective effects, which can help to preserve the integrity of neuronal cells and prevent cell death. However, one limitation is the potential for off-target effects, as N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide can inhibit the activity of other enzymes besides those involved in neurodegeneration.
Direcciones Futuras
There are several future directions for the study of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, including:
1. Further investigation of its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
2. Exploration of its anti-inflammatory and antioxidant properties and their potential applications in other disease states.
3. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
4. Development of more selective analogs of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide that can target specific enzymes involved in neurodegeneration.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8(2)17-12(6-9(3)15-17)14-13(18)7-11-5-10(4)16-19-11/h5-6,8H,7H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOHMBOILMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
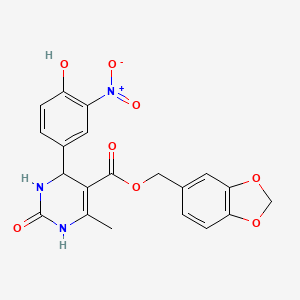
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
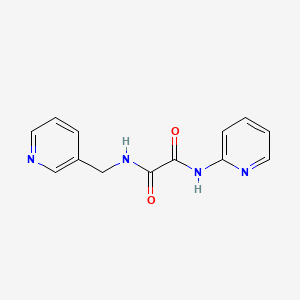
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
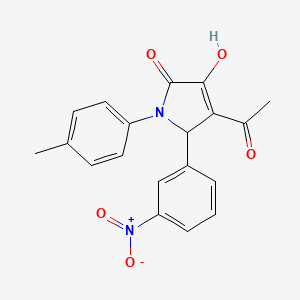
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
